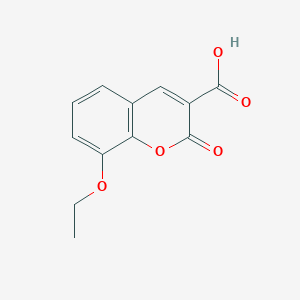

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

描述

属性

IUPAC Name |

8-ethoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFDBVXPWUZBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351531 | |

| Record name | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81017-24-5 | |

| Record name | 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81017-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this chromene exhibited strong inhibition of cell proliferation in prostate and breast cancer cell lines (PC3, BT-474, and MDA-MB-231). The mechanism involves modulation of gene expression related to cell cycle regulation, including upregulation of cyclin-dependent kinase inhibitor p21 and downregulation of the p53 tumor suppressor gene .

Case Study:

A specific derivative was synthesized and tested for its efficacy. In vitro studies showed that at a concentration of 10 μM, the compound inhibited cancer cell proliferation comparably to established chemotherapeutics. Molecular docking studies suggested strong binding affinities to histone deacetylases (HDACs), indicating a potential mechanism for its anticancer activity .

Fluorescent Probes

The compound has also been explored as a fluorescent probe for biological imaging and detection applications. Its structural properties allow it to interact with biological targets, providing insights into cellular processes.

Design and Synthesis:

A series of coumarin-hydroxamic acid derivatives were synthesized based on this compound. These derivatives were designed for dual purposes: as fluorescent probes and as antiproliferative agents. The synthesis involved straightforward methodologies yielding moderate to high yields (30–87%) of the final products .

Biological Evaluation:

Fluorescent properties were characterized using UV-visible spectroscopy, confirming their potential use in live-cell imaging. The compounds demonstrated selective inhibition of cancer cell lines while retaining fluorescence, which is crucial for tracking cellular activities in real-time .

Synthesis and Characterization

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl 3-hydrazinyl-3-oxopropanoate and appropriate aldehydes. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and single crystal X-ray diffraction have been employed to confirm the structure and purity of the synthesized compounds .

作用机制

The mechanism of action of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its effects.

相似化合物的比较

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups:

Key Observations :

- Ethoxy vs.

- Carboxylic Acid vs. Carboxamide : Carboxamide derivatives (e.g., 8-methoxy-3-carboxamide) lack the acidic proton, reducing hydrogen-bonding capacity and altering biological interactions .

- Fused Aromatic Systems : The benzo[f]chromene analog exhibits a higher melting point (235°C) due to enhanced π-π stacking and molecular rigidity from the naphthyl ring .

Physical and Spectral Properties

- Melting Points : Ethoxy-substituted coumarins generally exhibit lower melting points (e.g., 186°C) than fused-ring analogs (235°C) due to reduced crystallinity .

- NMR Shifts : The carboxylic acid proton in the target compound (δ 12.32) is deshielded compared to carboxamide derivatives (δ ~7.45–9.82 for amide protons) .

- IR Stretching : Lactone C=O stretches (1756 cm⁻¹) are consistent across coumarins, while carboxylic acid C=O (1674 cm⁻¹) distinguishes the target from ester or amide derivatives .

生物活性

8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an ethoxy group at the 8-position of the chromene structure, which influences its chemical reactivity and biological activity. Its molecular formula is , and it possesses both a carbonyl and a carboxylic acid functional group, making it reactive in various chemical environments.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly as a potential natural pesticide or fungicide. Its effectiveness against various pathogens suggests that it could be developed into agricultural applications.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain in various conditions .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has shown the ability to inhibit cancer cell proliferation in vitro, particularly against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound's mechanism likely involves the modulation of specific signaling pathways related to cell growth and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, particularly COX-2, reducing prostaglandin synthesis involved in inflammation.

- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethoxy group at position 8 | Exhibits significant anti-inflammatory activity |

| 2-Oxo-2H-chromene-3-carboxylic acid | Basic chromene structure | Lacks ethoxy substitution; lower biological activity |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Methoxy instead of ethoxy | Different reactivity profile; less effective as an antimicrobial |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 20 mg/L against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro assays showed that the compound significantly reduced COX-2 expression in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory effects .

- Anticancer Activity : A comparative study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of approximately 15 µM against HeLa cells, indicating substantial anticancer potential .

常见问题

Q. What are the key synthetic routes for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the hydroxyl group in precursor coumarins. For example:

- Step 1 : React 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetone/water .

Optimization : Adjust molar ratios (1:1.2 for alkyl halide:coumarin), temperature (70–90°C), and reaction time (12–24 hours) to improve yields (typically 60–75%). Side products like over-alkylated derivatives may form if excess alkylating agent is used .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR : ¹H NMR shows characteristic peaks: δ 1.4–1.6 ppm (triplet, -OCH₂CH₃), δ 4.2–4.4 ppm (quartet, -OCH₂), δ 6.8–8.2 ppm (aromatic protons). ¹³C NMR confirms the carbonyl (C=O) at ~165–175 ppm .

- X-ray diffraction : Single-crystal analysis (e.g., using Mo-Kα radiation) verifies planarity of the coumarin ring and ethoxy substitution geometry .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester/acid C=O) and ~1600 cm⁻¹ (chromene lactone) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles), avoid inhalation of fine powders, and work in a fume hood. The compound may hydrolyze in aqueous conditions, releasing reactive intermediates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers address low yields in alkylation reactions of coumarin derivatives?

Low yields often stem from:

- Steric hindrance : The ethoxy group at position 8 may reduce nucleophilic attack efficiency. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Side reactions : Competing hydrolysis of the alkylating agent can occur. Anhydrous conditions (molecular sieves) and controlled temperature mitigate this .

- Alternative routes : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves yields by 10–15% .

Q. How do structural modifications at the 3-carboxylic acid position affect biological activity?

- Amidation : Conversion to carboxamides (e.g., with diethylamine) enhances lipophilicity, improving membrane permeability. This modification is linked to increased antimicrobial activity (MIC ~5–10 µg/mL against S. aureus) .

- Metal complexes : Coordination with Ag(I) or Cu(II) ions amplifies anti-cancer activity (IC₅₀ ~20 µM in MCF-7 cells) by inducing ROS-mediated apoptosis .

Q. What strategies resolve spectral data contradictions during characterization?

- Dynamic effects in NMR : Rotameric splitting of ethoxy protons (δ 1.4–1.6 ppm) can complicate integration. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Crystallographic disorder : In X-ray structures, solvent molecules (e.g., DMF) may co-crystallize, causing lattice distortions. Refine data with SHELXL and apply restraints for disordered atoms .

Q. How can researchers validate the compound’s role in photophysical applications?

- Fluorescence studies : Measure quantum yield (Φ) in ethanol using quinine sulfate as a standard. The ethoxy group typically red-shifts emission (λₑₘ ~450 nm) due to extended conjugation .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate experimental UV-Vis spectra with theoretical transitions (e.g., π→π* at ~320 nm) .

Q. What are the challenges in synthesizing derivatives with bulky substituents?

- Steric clashes : Bulky groups at position 8 hinder cyclization during coumarin formation. Use high-dilution conditions or slow addition of reagents to favor intramolecular esterification .

- Purification : Hydrophobic derivatives may require reverse-phase chromatography (C18 column, MeOH/H₂O) .

Contradictions and Limitations in Current Literature

- Biological activity : While some studies report anti-inflammatory effects (IC₅₀ ~50 µM for COX-2 inhibition), others show no significant activity, possibly due to assay variability (e.g., cell line differences) .

- Synthetic scalability : Lab-scale methods (e.g., column chromatography) are impractical for large batches. Alternative protocols, such as continuous-flow reactors, need exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。